![molecular formula C8H10O3S B3031913 4-(Ethanesulfonyl)phenol CAS No. 859537-79-4](/img/structure/B3031913.png)
4-(Ethanesulfonyl)phenol
Overview
Description
4-(Ethanesulfonyl)phenol is a chemical compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol. It is primarily used for scientific research and development .
Molecular Structure Analysis
The InChI code for 4-(Ethanesulfonyl)phenol is 1S/C8H10O3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Phenols, including 4-(Ethanesulfonyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Scientific Research Applications
Electrochemical Applications
4-(Ethanesulfonyl)phenol has been studied in the context of electrolysis and electrochemical processes. Notably, it is one of the products formed by the electrolysis of the bisazo reactive dye Reactive Black 5 (RB5) . Electrolysis can serve both as a method for environmental pollutant degradation (electrodegradation) and the production of new chemical compounds (electrosynthesis). In this case, RB5 acts as both a pollutant and a reagent, leading to the formation of sulfonyl aromatic alcohols, including 4-(Ethanesulfonyl)phenol.
Hydrophobicity and Toxicity Relationship
The synthesized sulfonyl aromatic compounds, including 4-(Ethanesulfonyl)phenol, were evaluated for their hydrophobicity (logP) and toxicity. Understanding the relationship between hydrophobicity/lipophilicity and toxicity is crucial for assessing their environmental impact . These studies contribute to our knowledge of the behavior of such compounds in aquatic systems.
Industrial Applications
While research on 4-(Ethanesulfonyl)phenol is still emerging, its potential industrial applications remain an area of interest. Phenolic compounds, including sulfonyl phenols, have found applications in various technological and medicinal fields . Further investigations may reveal specific uses in areas such as polymer chemistry, materials science, or pharmaceuticals.
properties
IUPAC Name |
4-ethylsulfonylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFHJXTUYMXRID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603948 | |
Record name | 4-(Ethanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethanesulfonyl)phenol | |
CAS RN |
859537-79-4 | |
Record name | 4-(Ethanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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